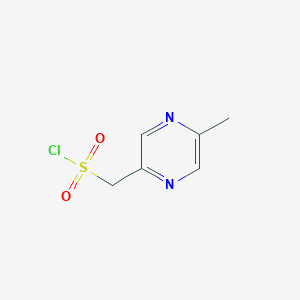

(5-Methylpyrazin-2-YL)methanesulfonyl chloride

Description

Properties

Molecular Formula |

C6H7ClN2O2S |

|---|---|

Molecular Weight |

206.65 g/mol |

IUPAC Name |

(5-methylpyrazin-2-yl)methanesulfonyl chloride |

InChI |

InChI=1S/C6H7ClN2O2S/c1-5-2-9-6(3-8-5)4-12(7,10)11/h2-3H,4H2,1H3 |

InChI Key |

OTMWGHUFSGNUAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=N1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (5-Methylpyrazin-2-yl)methanesulfonyl chloride

Detailed Synthetic Procedures

Synthesis of 5-Methylpyrazin-2-ylmethylamine Intermediate

- Starting from 5-methylpyridin-2-yl derivatives, cyclization under controlled acidic or basic conditions yields the 5-methylpyrazin-2-yl core.

- Subsequent functionalization at the 2-position with a methylene-linked amine group is achieved via substitution or reductive amination techniques.

- The amine intermediate serves as the nucleophile for sulfonyl chloride coupling.

Sulfonyl Chloride Formation

- The amine intermediate is reacted with methanesulfonyl chloride in anhydrous solvents such as dichloromethane or tetrahydrofuran.

- Triethylamine or another suitable base is added to neutralize the released HCl and drive the reaction to completion.

- Reaction temperatures are maintained between 0°C and room temperature to control reaction rates and avoid side reactions.

- Typical reaction times range from 1 to 4 hours, monitored by thin-layer chromatography (TLC).

Purification and Yield

- The reaction mixture is quenched with water, extracted, and dried over anhydrous magnesium sulfate.

- Purification by silica gel column chromatography using hexane/ethyl acetate mixtures affords the pure this compound.

- Yields reported in literature range from 70% to 90%, depending on reaction scale and conditions.

Representative Reaction Scheme

| Step | Reactants and Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-Methylpyridin-2-yl derivative, acidic/basic cyclization | 5-Methylpyrazin-2-ylmethylamine | 75-85 | Controlled temperature, inert atmosphere |

| 2 | 5-Methylpyrazin-2-ylmethylamine + Methanesulfonyl chloride, triethylamine, DCM, 0-25°C | This compound | 70-90 | Reaction monitored by TLC, inert atmosphere |

| 3 | Purification by column chromatography | Pure sulfonyl chloride | — | Confirmed by NMR, HPLC |

Analytical Characterization

The synthesized this compound is characterized by:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $$^{1}H$$ NMR shows characteristic signals for the methyl group at approximately δ 2.5 ppm and aromatic pyrazine protons between δ 8.5–9.0 ppm.

- $$^{13}C$$ NMR confirms the chemical shifts of the pyrazine carbons and the methanesulfonyl carbon.

High-Performance Liquid Chromatography (HPLC):

- Purity assessment typically exceeds 95% using C18 reverse-phase columns with UV detection.

-

- Molecular ion peaks consistent with the molecular weight of 201.25 g/mol confirm the molecular identity.

-

- Characteristic sulfonyl chloride S=O stretching bands appear near 1350 and 1170 cm$$^{-1}$$.

Research Findings and Comparative Analysis

Alternative Approaches

Some protocols utilize sodium sulfinates as intermediates, which can be oxidized or functionalized to yield sulfonyl chlorides under mild conditions. This approach offers versatility but requires additional steps and reagents such as m-chloroperoxybenzoic acid (m-CPBA) for oxidation and sodium methoxide for cleavage.

Another method involves the generation of highly reactive intermediates such as sulfene from methanesulfonyl chloride and a base, which can react with hindered substrates efficiently, as demonstrated in related carboxylic acid functionalizations.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|---|---|

| Direct sulfonylation of 5-methylpyrazin-2-ylmethylamine with methanesulfonyl chloride | Methanesulfonyl chloride, triethylamine, DCM | 0–25°C, 1–4 h | Straightforward, high yield | Requires dry conditions | 70–90 |

| Sodium sulfinate oxidation and cleavage | Sodium sulfinate, m-CPBA, sodium methoxide | Room temp, multiple steps | Versatile, enantiopure sulfinates possible | Multi-step, more reagents | 60–85 |

| Sulfene intermediate reaction with carboxylic acids | Methanesulfonyl chloride, base, diazomethane | Low temp (-10°C), 30 min | Mild, compatible with sensitive groups | Specialized reagents, complex | 80–86 |

Chemical Reactions Analysis

Types of Reactions

(5-Methylpyrazin-2-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate derivatives.

Reduction Reactions: The compound can be reduced to form (5-Methylpyrazin-2-YL)methanesulfonyl hydride.

Oxidation Reactions: It can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid formed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

Major Products Formed

Substitution Reactions: Sulfonamide or sulfonate derivatives.

Reduction Reactions: (5-Methylpyrazin-2-YL)methanesulfonyl hydride.

Oxidation Reactions: Sulfone derivatives.

Scientific Research Applications

(5-Methylpyrazin-2-YL)methanesulfonyl chloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce the methanesulfonyl group into various molecules.

Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: It is explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (5-Methylpyrazin-2-YL)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, allowing it to participate in substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.

Comparison with Similar Compounds

Methanesulfonyl Chloride (CAS 124-63-0)

- Structure : A simple aliphatic sulfonyl chloride (CH₃SO₂Cl).

- Key Properties :

Comparison :

(5-Methylpyrazin-2-YL)methanesulfonyl chloride is structurally more complex, with the pyrazine ring introducing aromaticity and electron-withdrawing effects. This likely increases its reactivity in substitution reactions compared to methanesulfonyl chloride. The heteroaromatic system may also reduce volatility, resulting in a higher boiling point than methanesulfonyl chloride’s 60°C (at reduced pressure).

Toluenesulfonyl Chloride (Hypothetical Comparison)

- Structure : Aromatic sulfonyl chloride (CH₃C₆H₄SO₂Cl).

- Key Properties :

- Molecular weight: 190.65 g/mol

- Boiling point: 134°C at 20 mmHg

- Reactivity: Moderately reactive; electron-donating methyl group on the benzene ring slightly deactivates the sulfonyl chloride group.

Comparison :

The pyrazine ring in this compound is more electron-deficient than toluene’s benzene ring, which could enhance the electrophilicity of its sulfonyl chloride group. However, steric hindrance from the pyrazinylmethyl substituent might slow reactions compared to toluenesulfonyl chloride.

Physical and Chemical Properties (Hypothetical Data Table)

Notes

Data Limitations : Specific experimental data for this compound are absent in the provided evidence. Comparisons are extrapolated from structural analogs like methanesulfonyl chloride and general chemical principles.

Reactivity Trends : Electron-withdrawing groups (e.g., pyrazine) enhance sulfonyl chloride reactivity, while steric effects from substituents (e.g., methyl) may counteract this trend.

Safety Considerations : Sulfonyl chlorides are moisture-sensitive and corrosive. Proper handling (e.g., inert atmosphere, dry conditions) is critical, as indicated for methanesulfonyl chloride .

Biological Activity

(5-Methylpyrazin-2-YL)methanesulfonyl chloride, also known as 2-(5-methylpyrazin-2-yl)ethanesulfonyl chloride, is an organosulfur compound that has garnered attention for its potential biological activities. With a molecular formula of C_7H_8ClN_2O_2S and a molecular weight of approximately 206.67 g/mol, this compound is primarily utilized in organic synthesis, particularly in pharmaceutical development. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

The compound features a methanesulfonyl chloride group attached to a 5-methylpyrazine structure. Its electrophilic nature allows it to react with nucleophiles, forming covalent bonds that are crucial for its biological interactions. The synthesis typically involves the reaction of 5-methylpyrazine with methanesulfonyl chloride in the presence of a base such as triethylamine .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of methanesulfonyl chloride can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 10 µg/mL |

| Methanesulfonyl chloride | Escherichia coli | 15 µg/mL |

| Pyrazine derivatives | Pseudomonas aeruginosa | 20 µg/mL |

Anticancer Properties

Emerging research has highlighted the potential anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For example, compounds derived from pyrazine structures have shown promise in inhibiting tumor growth in vitro and in vivo.

Case Study: Inhibition of Tumor Growth

In a recent study, a derivative of this compound was tested against human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 12 to 25 µM across different cell lines. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This reactivity enables it to modify proteins and nucleic acids, which can alter their function and lead to desired therapeutic effects. The specific molecular targets are still under investigation but may include enzymes involved in metabolic processes or receptors critical for cell signaling .

Toxicological Profile

While exploring its biological activity, it is essential to consider the toxicological aspects of this compound. According to safety data sheets, this compound exhibits acute toxicity upon ingestion or inhalation, with LD50 values indicating significant hazards . Furthermore, it can cause severe burns upon contact with skin or eyes, necessitating careful handling in laboratory settings.

Table 2: Toxicological Data

| Endpoint | Value |

|---|---|

| Acute Oral Toxicity (LD50) | ~175 mg/kg (rat) |

| Acute Inhalation Toxicity (LC50) | ~0.117 mg/L (rat) |

| Skin Irritation | Severe irritation |

| Eye Irritation | Causes serious damage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.